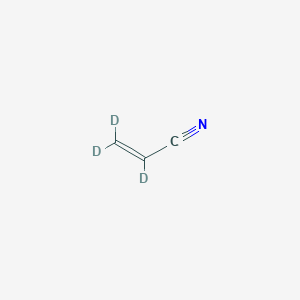

丙烯腈-d3

概述

描述

Acrylonitrile (AN) is a significant monomer used in the production of polymers and carbon fibers, traditionally derived from fossil resources. However, recent research has focused on alternative synthesis methods using renewable resources, such as lactic acid obtained from biomass fermentation. This approach involves a two-step process with an overall selectivity of 57%, where lactic acid is first converted to lactamide and then dehydrated to acrylonitrile .

Synthesis Analysis

The synthesis of acrylonitrile from renewable lactic acid represents a significant advancement in sustainable chemical processes. The direct amidation of lactic acid in the presence of water at high temperatures, followed by dehydration with acetic anhydride, demonstrates a promising route for acrylonitrile production with a high selectivity of 62% at full conversion . Additionally, the spontaneous copolymerization of acrylonitrile with substituted 1,3-dienes in the presence of ZnCl2 has been studied, revealing the influence of diene structure and temperature on product distribution .

Molecular Structure Analysis

The molecular structure of acrylonitrile has been analyzed using an imaging-plate-Weissenberg-camera-type diffractometer, revealing that the molecule is almost planar and exhibits a disordered structure due to the positioning of the N atom and the C=C double bond on the crystallographic mirror plane. This disorder affects the alignment of the C=C bonds in parallel or perpendicular arrangements, which is crucial for the solid-state polymerization process and the resulting isotactic or syndiotactic structures .

Chemical Reactions Analysis

Acrylonitrile undergoes various chemical reactions, including polymerization and degradation. Polymerization can be initiated by different catalysts, such as Cy3PCuMe and (Bipy)2FeEt2, leading to branched polyacrylonitrile through an anionic polymerization mechanism . The degradation of acrylonitrile in the atmosphere involves reactions with atomic chlorine, forming intermediates and undergoing secondary reactions with NO and O2 molecules, which contribute to its transformation in the troposphere .

Physical and Chemical Properties Analysis

The interaction of acrylonitrile with tissue glutathione has been studied, showing a rapid decrease in reduced glutathione levels in various organs upon acute exposure, while chronic ingestion leads to an increase in hepatic GSH concentration, similar to the response to chemical carcinogens . Spectroscopic studies have provided insights into the formation of a C-N covalent bond between acrylonitrile and ammonia, especially relevant in interstellar conditions such as on Titan . Additionally, the synthesis and characterization of derivatives of acrylonitrile have been explored, providing valuable information on molecular conformation, vibrational and electronic transitions, and nonlinear optical properties .

科学研究应用

合成和催化

丙烯腈衍生物具有广泛的应用,包括用作荧光探针和乙酰胆碱酯酶抑制剂。De-la-Torre 等人(2014 年)的研究重点介绍了超声辅助相转移催化在合成这些化合物中的应用。该方法比传统方法和微波辅助方法更有效,在反应时间、产率和纯度方面具有优势 (De-la-Torre 等人,2014)。

环境处理

丙烯腈是制造丙烯腈-丁二烯-苯乙烯树脂的关键原料,通常会污染石化废水。Shakerkhatibi 等人(2010 年)开发了一种曝气式固定膜生物反应器来处理含丙烯腈的废水。他们的研究显示出很高的去除效率,表明该反应器是处理含丙烯腈的石化废水的合适方法 (Shakerkhatibi 等人,2010)。

聚合物化学和纳米技术

侯等人(2006 年)探索了丙烯腈的反向原子转移自由基聚合,展示了其在制造分子量和分布可控的聚丙烯腈中的潜力。这项研究为精密聚合物工程开辟了可能性 (侯等人,2006)。类似地,李等人(2005 年)开发了一种一步法制备含有银纳米颗粒的超细聚丙烯腈纤维,显示了在纳米技术和材料科学中的潜在应用 (李等人,2005)。

可再生生产方法

在追求可持续化学生产的过程中,Karp 等人(2017 年)提出了一种使用糖类生产可再生丙烯腈的方法。该方法以二氧化钛为催化剂,实现了高产率,并为传统方法提供了一种更安全、更高效的替代方法 (Karp 等人,2017)。

作用机制

Target of Action

Acrylonitrile-d3 primarily targets proteins, particularly those with strongly nucleophilic centers such as the SH groups of proteins or the tripeptide glutathione . This interaction with proteins is a key aspect of its mode of action.

Mode of Action

As a directly alkylating agent, Acrylonitrile-d3 reacts via addition preferably with these strongly nucleophilic centers . This means that Acrylonitrile-d3 forms covalent bonds with these proteins, altering their structure and function.

Biochemical Pathways

For instance, the alteration of protein structure can interfere with enzymatic activity, signal transduction, and other essential biochemical pathways .

Pharmacokinetics

It is known that acrylonitrile, the non-deuterated form of the compound, is rapidly absorbed after oral, dermal, or inhalative administration and distributed throughout the entire body

Result of Action

The result of Acrylonitrile-d3’s action on proteins can lead to various cellular effects. For instance, the alteration of protein structure can disrupt normal cellular functions, potentially leading to cell death . .

Action Environment

The action, efficacy, and stability of Acrylonitrile-d3 can be influenced by various environmental factors. For instance, the compound’s reactivity with proteins suggests that its action could be influenced by the concentration of target proteins within the cell . Additionally, factors such as pH and temperature could potentially affect the stability and reactivity of Acrylonitrile-d3.

安全和危害

未来方向

属性

IUPAC Name |

2,3,3-trideuterioprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHHRLWOUZZQLW-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C#N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479986 | |

| Record name | Acrylonitrile-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53807-26-4 | |

| Record name | Acrylonitrile-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53807-26-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

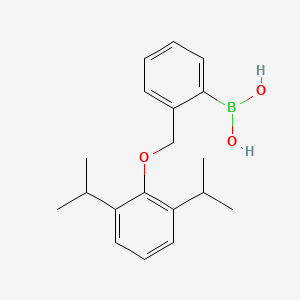

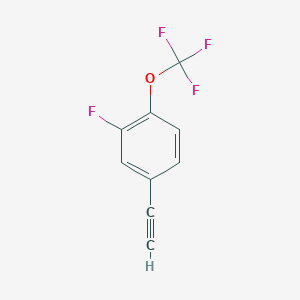

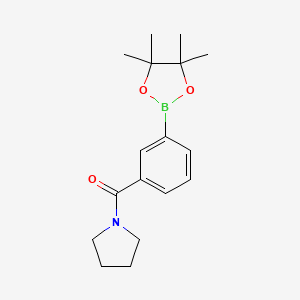

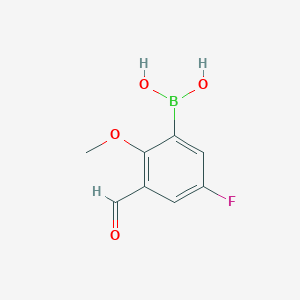

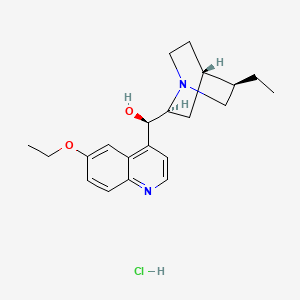

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

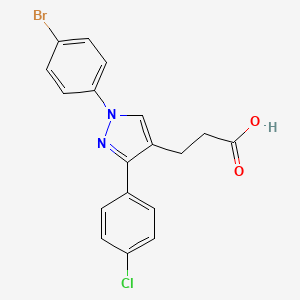

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)